molecular formula C6H5F3O2 B13944777 2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro-

2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro-

Cat. No.: B13944777
M. Wt: 166.10 g/mol
InChI Key: ZAHDWVSFTXJHSL-UHFFFAOYSA-N
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Description

2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- is a chemical compound with the molecular formula C6H5F3O2 It is characterized by the presence of a cyclobutenone ring substituted with ethoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with appropriate reagents under controlled conditions. One common method includes the use of triethyl phosphite, which upon heating, facilitates a [4+2] cycloaddition reaction to form the desired product . The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of 2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenylmagnesium bromide results in ethoxy group substitution products, while reactions with organozinc compounds yield products from 1,2-addition to the carbonyl group .

Mechanism of Action

The mechanism of action of 2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- involves its interaction with molecular targets through various pathways. For instance, in peptide synthesis, it acts as a protecting group for the N-H terminal of amino acids, which can be removed by acidic hydrolysis . The compound’s reactivity with different reagents allows it to participate in diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobuten-1-one, 3-ethoxy-2,4,4-trifluoro- is unique due to its cyclobutenone ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its specific substitution pattern with ethoxy and trifluoromethyl groups also contributes to its unique chemical behavior and applications.

Properties

Molecular Formula

C6H5F3O2

Molecular Weight

166.10 g/mol

IUPAC Name

3-ethoxy-2,4,4-trifluorocyclobut-2-en-1-one

InChI

InChI=1S/C6H5F3O2/c1-2-11-5-3(7)4(10)6(5,8)9/h2H2,1H3

InChI Key

ZAHDWVSFTXJHSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1(F)F)F

Origin of Product

United States

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